2-chloro-6-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides and their derivatives have a wide range of applications in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate aromatic amine with a carboxylic acid or its derivative in a reaction known as amide coupling . The specific substituents on the benzene ring (the chloro, fluoro, and methoxy groups) could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound, like other benzamides, would be characterized by the presence of a planar amide group attached to a benzene ring. The electron-withdrawing chloro and fluoro groups would likely influence the electronic distribution in the molecule .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines . They can also participate in coupling reactions to form larger molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (like chlorine and fluorine) and the amide group can influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Discovery and Development of Selective Inhibitors
The discovery of selective inhibitors for kinase superfamily members, such as Met kinase, involves compounds with similar structural motifs. These inhibitors have shown promising results in preclinical trials for cancer therapy (Schroeder et al., 2009).
Antimicrobial Agents
Compounds with benzamide analogs have been synthesized and tested for their antimicrobial properties, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Imaging Probes for Cancer Diagnosis
Fluorine-labeled benzamide analogs have been developed as imaging probes for positron emission tomography (PET) to assess the sigma2 receptor status in solid tumors, offering a non-invasive method to evaluate tumor progression and response to therapy (Tu et al., 2007).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds includes the development of benzamide derivatives with potential as hypoglycemic agents or for the treatment of psychiatric disorders, showcasing the versatility of benzamide-based compounds in medicinal chemistry (Grell et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-11-12(8-9-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDLHCYNCQBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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